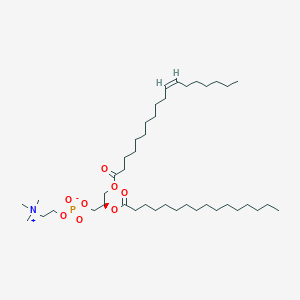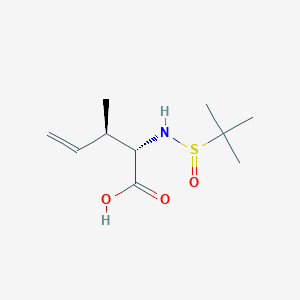
1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine is a complex lipid molecule. It is a type of diacylglycerol, specifically a diacylglycerol 34:1, where the acyl groups at positions 1 and 2 are (11Z)-octadecenoyl and hexadecanoyl, respectively . This compound is significant in various biological processes and has been studied for its roles in cellular signaling and metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where specific lipases are used to catalyze the esterification of glycerol with (11Z)-octadecenoyl and hexadecanoyl fatty acids. This method is preferred due to its specificity and efficiency in producing the desired diacylglycerol .
Análisis De Reacciones Químicas
Types of Reactions
1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bond of the (11Z)-octadecenoyl group, leading to the formation of epoxides or hydroxylated products.
Reduction: The double bond in the (11Z)-octadecenoyl group can be reduced to form saturated fatty acids.
Substitution: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and the respective fatty acids.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Glycerol, (11Z)-octadecenoyl acid, hexadecanoic acid.
Aplicaciones Científicas De Investigación
1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in cellular signaling pathways, particularly in the activation of protein kinase C.
Medicine: Investigated for its potential in treating metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Mecanismo De Acción
The mechanism of action of 1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine involves its role as a secondary messenger in cellular signaling. It activates protein kinase C by binding to its regulatory domain, leading to the phosphorylation of various target proteins. This activation triggers multiple downstream signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(9Z-hexadecenoyl)-2-(11Z-octadecenoyl)-sn-glycero-3-phosphocholine
- 1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycerol
- 1-vaccenoyl-2-palmitoyl-sn-glycerol
Uniqueness
1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its ability to activate protein kinase C distinguishes it from other diacylglycerols, making it a valuable compound in biochemical and medical research .
Propiedades
Fórmula molecular |
C42H82NO8P |
|---|---|
Peso molecular |
760.1 g/mol |
Nombre IUPAC |
[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h16,18,40H,6-15,17,19-39H2,1-5H3/b18-16-/t40-/m1/s1 |
Clave InChI |
WPAONTMCEBPEAF-KWNHIAGJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCC=CCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)




(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12062531.png)
![[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B12062535.png)






